Ombuoside

Description

Significance and Context in Natural Product Chemistry

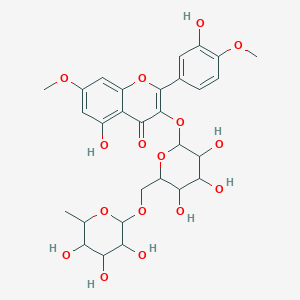

Ombuoside (B190372) is a naturally occurring flavonoid glycoside that has garnered attention within the field of natural product chemistry. As a derivative of the flavonol quercetin (B1663063), this compound belongs to a large and diverse class of plant secondary metabolites known for their significant biological activities. The structural uniqueness of this compound, characterized by specific methylation and glycosylation patterns, makes it a subject of interest for phytochemical and pharmacological studies. The exploration of such compounds is crucial for discovering new therapeutic agents and understanding the complex chemical ecology of plants. Natural products like this compound continue to be a vital source of inspiration for the development of new drugs and play a significant role in medicinal chemistry.

Overview of Academic Inquiry into this compound

Academic research on this compound has primarily focused on its isolation from various plant sources, structural elucidation, and the evaluation of its biological properties. Initial studies were centered on the identification of this compound in plant extracts and the determination of its precise chemical structure using modern spectroscopic techniques. Following its characterization, researchers have investigated its potential as an antimicrobial and antioxidant agent. These studies form the foundation of our current understanding of this compound and pave the way for further exploration into its therapeutic potential.

Properties

Molecular Formula |

C29H34O16 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3 |

InChI Key |

VVSFMIXQNYRGMG-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Synonyms |

ombuoside |

Origin of Product |

United States |

Botanical Origin and Extraction Methodologies of Ombuoside

Natural Occurrence and Documented Plant Sources

Ombuoside (B190372) has been isolated and identified from several distinct plant species, highlighting its distribution across different botanical families. The primary documented plant sources are outlined below.

Gynostemma pentaphyllum (Thunb.) Makino

Commonly known as Jiaogulan, Gynostemma pentaphyllum is a perennial vine belonging to the Cucurbitaceae family. It is native to Southern China, and its use is well-documented in traditional medicine. Scientific analysis of the phytochemical constituents of Gynostemma pentaphyllum has confirmed the presence of this compound. The compound is one of several flavonoids found in this plant, contributing to its complex chemical profile.

Stevia triflora DC

Stevia triflora is a species within the Asteraceae family, native to South America. Research conducted on the aerial parts of Stevia triflora has led to the successful isolation and identification of this compound. nih.gov This particular species is a recognized source of various flavonoid glycosides, with this compound being a notable constituent.

Polygala inexpectata Peşmen & Erik

Polygala inexpectata is a species in the Polygalaceae family. Phytochemical investigations of the whole plant of Polygala inexpectata have resulted in the isolation of this compound, identified as 7,4′-di-O-methylquercetin-3-O-β-rutinoside. nih.gov This finding contributes to the chemotaxonomic understanding of the Polygala genus.

Dobinea delavayi

Dobinea delavayi, a member of the Anacardiaceae family, is a plant found in parts of China. Studies focusing on the roots of this plant have successfully isolated this compound along with other phenolic compounds. The presence of this compound in the root extracts underscores the diversity of secondary metabolites within this species.

Ebenus pinnata Ait.

Ebenus pinnata, a species in the Fabaceae family, is another documented botanical source of this compound. nih.govresearchgate.net Chemical analyses of the aerial parts of this plant have confirmed the presence of this compound among its flavonoid constituents. nih.govresearchgate.net

Methodologies for Extraction of this compound from Plant Matrices

The extraction and purification of this compound from plant materials involve various scientific techniques, often tailored to the specific plant matrix and the desired purity of the final compound.

A particularly efficient method for the separation and purification of this compound has been developed using Gynostemma pentaphyllum. This method utilizes microwave-assisted extraction (MAE) coupled with high-speed counter-current chromatography (HSCCC) . In this process, an orthogonal array design was employed to optimize the MAE conditions, including microwave power, irradiation time, the solid-to-liquid ratio, and the number of extraction cycles. Following extraction, the crude extract was purified by HSCCC using a two-phase solvent system composed of n-hexane, ethyl acetate (B1210297), ethanol (B145695), and water. This combined approach allows for a rapid and efficient isolation of this compound with high purity.

For Stevia triflora, the isolation of this compound has been achieved from its aerial parts. While specific initial extraction parameters are not extensively detailed in all literature, general methods for flavonoid extraction from Stevia species often involve the use of polar solvents such as ethanol, water, or aqueous ethanol mixtures. researchgate.netnih.govredalyc.orgbibliotekanauki.plplantextractwholesale.com Subsequent purification to isolate this compound would typically involve chromatographic techniques.

In the case of Polygala inexpectata, the air-dried and powdered whole plant material has been extracted using 95% methanol (B129727) via a reflux process. nih.gov The resulting extract was then concentrated and partitioned with dichloromethane (B109758) to remove lipophilic compounds. nih.gov Further isolation of this compound from the aqueous phase was accomplished through successive chromatographic techniques. nih.gov

The extraction of this compound from the roots of Dobinea delavayi has been accomplished using 80% ethanol as the solvent. This initial ethanolic extract then serves as the starting material for further purification steps, typically involving various forms of chromatography to isolate the target flavonoid glycoside.

For Ebenus pinnata, the isolation of this compound was achieved through an activity-guided fractionation of a methanol extract of the plant's aerial parts. nih.govresearchgate.net This approach involves a systematic separation of the crude extract into different fractions using various chromatographic methods. Each fraction is then tested for a specific biological activity, and the most active fractions are further purified to isolate the bioactive compounds, which, in this case, included this compound.

The following table provides a summary of the documented plant sources of this compound and the corresponding extraction methodologies.

| Botanical Source | Plant Part Used | Initial Extraction Solvent/Method | Purification Technique(s) |

| Gynostemma pentaphyllum | - | Microwave-Assisted Extraction (MAE) | High-Speed Counter-Current Chromatography (HSCCC) |

| Stevia triflora | Aerial Parts | Not specified in detail; likely polar solvents (e.g., ethanol, water) | Not specified in detail; likely chromatographic methods |

| Polygala inexpectata | Whole Plant | 95% Methanol (Reflux) | Partitioning and successive chromatography |

| Dobinea delavayi | Roots | 80% Ethanol | Chromatographic methods |

| Ebenus pinnata | Aerial Parts | Methanol | Activity-guided fractionation using chromatography |

Microwave-Assisted Extraction (MAE) Optimization

Microwave-Assisted Extraction (MAE) is a modern and efficient technique used for the extraction of bioactive compounds from plant materials. nih.gov This method utilizes microwave energy to heat the solvent and sample, which can lead to the rupture of plant cell walls, thereby facilitating the release of intracellular components into the solvent. youtube.com The process is influenced by several key parameters that must be optimized to maximize the extraction yield and purity of the target compound.

For the extraction of this compound from Gynostemma pentaphyllum, researchers have optimized MAE conditions using an orthogonal array design. researchgate.net The primary factors investigated include microwave power, irradiation time, the solid-to-liquid ratio, and the number of extraction cycles. researchgate.net Optimization of these parameters is crucial as they significantly impact the efficiency of the extraction. For instance, appropriate microwave power and irradiation time can enhance the recovery of phenolic compounds, while excessive exposure can lead to their degradation. nih.govmdpi.com The choice of solvent is also critical; polar solvents are generally heated effectively by microwaves through ionic conduction and dipole rotation. youtube.com

| Parameter | Optimized Value/Range | Role in Extraction |

|---|---|---|

| Microwave Power | Specific wattage determined by orthogonal array design | Influences the heating rate and efficiency of cell wall disruption. |

| Irradiation Time | Specific duration determined by orthogonal array design | Affects the extent of extraction; prolonged time may cause degradation. |

| Solid-to-Liquid Ratio | Specific ratio determined by orthogonal array design | Impacts the concentration gradient and solvent efficiency. |

| Extraction Cycles | Specific number of times extraction is repeated | Determines the completeness of the extraction process. |

Conventional Solvent Extraction Approaches

Prior to the widespread adoption of modern techniques like MAE, conventional solvent extraction methods were the standard for isolating phytochemicals. These methods, including maceration, percolation, and Soxhlet extraction, rely on the solvent's ability to dissolve and extract bioactive compounds from the plant matrix. phytojournal.comnih.gov

The choice of solvent is paramount and is based on the polarity of the target compound. nih.gov For flavonoids like this compound, solvents such as ethanol, methanol, and ethyl acetate are commonly employed. researchgate.netnih.gov Conventional methods often require larger volumes of organic solvents and significantly longer extraction times compared to MAE. phytojournal.comnih.gov For example, maceration involves soaking the plant material in a solvent for an extended period, sometimes days, to allow for the slow diffusion of compounds. dergipark.org.tr Soxhlet extraction provides a continuous process where fresh solvent is repeatedly passed over the sample, which can be more efficient than simple maceration but may expose heat-sensitive compounds to high temperatures for prolonged periods. phytojournal.com While these methods can be effective, they are often less efficient in terms of time and solvent consumption. nih.gov

Chromatographic Strategies for this compound Purification

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify this compound to a high degree.

High-Speed Counter-Current Chromatography (HSCCC) Application

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that operates without a solid support matrix. cas.cnwikipedia.org This method eliminates issues like the irreversible adsorption of the sample onto a solid support, leading to high recovery rates of the target analyte. cas.cn HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. globalresearchonline.net

HSCCC has been successfully applied for the purification of this compound from the crude extract of Gynostemma pentaphyllum. researchgate.net The process involves the careful selection of a two-phase solvent system to achieve an optimal partition coefficient (K) for the target compound. For this compound, a system composed of n-hexane, ethyl acetate, ethanol, and water was utilized. researchgate.net In a single HSCCC run, a significant amount of crude extract can be processed to yield the pure compound. Research has shown that from an initial crude extract containing 2.16% this compound, a purity of 96.7% was achieved after HSCCC purification. researchgate.net

| Parameter | Value/Composition |

|---|---|

| Two-Phase Solvent System | n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) |

| Loaded Crude Extract | 210 mg |

| Initial this compound Content | 2.16% |

| Yield of Purified this compound | 3.9 mg |

| Final Purity | 96.7% |

High-Performance Liquid Chromatography (HPLC) in Purification Processes

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool used extensively in natural product chemistry. mdpi.com In the context of this compound purification, HPLC serves a dual role. Primarily, it is used as an analytical method to assess the purity of the fractions obtained from other chromatographic steps, such as HSCCC, and to confirm the identity of the isolated compound by comparing its retention time with that of a known standard. researchgate.netmdpi.com

While preparative HPLC can be used for the final purification step, its application is often for smaller scales compared to HSCCC due to the cost and complexity of scaling up. nih.gov In the purification process of this compound, HPLC analysis is crucial for quality control, confirming the effectiveness of the HSCCC separation and verifying the final purity of the isolated compound. researchgate.net The analysis typically employs a reversed-phase column with a mobile phase consisting of a mixture of solvents like methanol or acetonitrile (B52724) and water, often with an acid modifier. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of Ombuoside

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, complementing the structural details obtained from NMR. miamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently used for natural products like Ombuoside (B190372), as it typically produces molecular ions with minimal fragmentation, making it easier to determine the molecular weight. For this compound, ESI-MS analysis often reveals protonated molecular ions ([M+H]) or deprotonated molecular ions ([M-H]). For instance, ESI-MS data for this compound has shown a deprotonated molecular ion at m/z 637.1779 and a protonated molecular ion at m/z 639.1908. science.govresearchgate.netnih.govscience.govlibretexts.orgacdlabs.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of a compound. The exact mass obtained from HRMS, when compared to theoretical masses calculated for various elemental compositions, allows for the unambiguous determination of the molecular formula. For this compound, HRMS analysis confirms its molecular formula as CHO. An example of HRMS data for this compound includes a positive ion [M+Na] adduct at m/z 765.2576. mdpi.comwilddata.cnglobalauthorid.commdpi.comnih.gov

Table 1: Summary of Mass Spectrometry Data for this compound

| Ion Type | m/z (Observed) | Molecular Formula | Calculated Mass |

| [M-H] | 637.1779 | CHO | 637.1769 |

| [M+H] | 639.1908 | CHO | 639.1925 |

| [M+Na] | 765.2576 | CHONa | 661.1745 (for [M+Na]+ from M=638) |

Note: The calculated mass for [M+Na]+ from the provided HRMS data (m/z 765.2576) does not directly correspond to a simple M+Na for C29H34O16 (MW 638.57). It is likely that the m/z 765.2576 refers to a different adduct or a different compound mentioned in the source. Based on the molecular formula CHO (MW 638.57), the [M+Na] would be 661.1745. The m/z 637.1779 and 639.1908 are consistent with [M-H]- and [M+H]+ respectively for a molecular weight of 638.57.

Complementary Spectroscopic Methods

The structural determination of this compound relies on a synergistic approach utilizing various spectroscopic methods, each offering unique information about the molecule. FT-IR spectroscopy provides insights into the vibrational modes of functional groups, while UV-Vis spectrophotometry reveals information about the electronic transitions within the conjugated systems of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its characteristic vibrational modes. The interaction of infrared radiation with the chemical bonds of this compound results in a unique absorption spectrum, where specific peaks correspond to the stretching and bending vibrations of different bonds.

For this compound, key IR absorption bands have been observed, providing crucial information about its structure. A broad absorption band in the region of 3700-3100 cm⁻¹ is indicative of the presence of hydroxyl (-OH) groups, which are characteristic of flavonoid structures and their associated glycosidic moieties researchgate.net. The presence of a strong absorption at approximately 1660 cm⁻¹ (or 1656.55 cm⁻¹) is attributed to the carbonyl group (C=O) within the γ-pyrone ring of the flavonoid backbone, often conjugated with a carbon-carbon double bond (>C=C-C=O) researchgate.netoup.com. Additional bands around 1600 cm⁻¹ and 840 cm⁻¹ (or 1610.27 cm⁻¹ and 840 cm⁻¹) further support the presence of carbon-carbon double bonds (>C=C<) and aromatic ring vibrations, respectively researchgate.netoup.com. Other significant peaks observed include those at 3251.2 cm⁻¹, 2921.23 cm⁻¹, 2856.06 cm⁻¹, 1504.2 cm⁻¹, 1450.17 cm⁻¹, 1352.1 cm⁻¹, and 1180.22 cm⁻¹, which correspond to various C-H stretches (aliphatic and aromatic), C-O stretches, and other fingerprint region vibrations, consistent with its complex glycosidic flavonoid structure oup.com.

Table 1: Characteristic FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group / Bond | Reference |

| 3700-3100 | O-H stretching | Hydroxyl groups | researchgate.net |

| 3251.2 | O-H stretching | Hydroxyl groups | oup.com |

| 2921.23 | C-H stretching | Aliphatic C-H | oup.com |

| 2856.06 | C-H stretching | Aliphatic C-H | oup.com |

| 1660 / 1656.55 | C=O stretching | Carbonyl (γ-pyrone) | researchgate.netoup.com |

| 1600 / 1610.27 | C=C stretching | Aromatic/alkene C=C | researchgate.netoup.com |

| 1504.2 | Aromatic ring modes | Aromatic C=C | oup.com |

| 1450.17 | C-H bending | Aliphatic C-H | oup.com |

| 1352.1 | C-H bending | Aliphatic C-H | oup.com |

| 1180.22 | C-O stretching | Ether/Alcohol C-O | oup.com |

| 840 | C-H out-of-plane | Aromatic substitution | researchgate.netoup.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is employed to analyze the electronic transitions within molecules, particularly those with conjugated systems like flavonoids. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the chromophores present and can provide information about the degree of conjugation and the presence of specific substituents.

For this compound, the UV-Vis spectrum typically exhibits two major absorption bands, characteristic of flavonoid compounds. In methanol (B129727) (MeOH), this compound shows a prominent absorption maximum at 254 nm and another at 355 nm oup.com. These bands are often referred to as Band II (around 250-280 nm), which corresponds to the absorption of the A-ring (benzoyl system), and Band I (around 300-400 nm), which is associated with the B-ring cinnamoyl system of the flavonoid structure researchgate.net.

Further analysis using shift reagents provides additional structural details, particularly concerning the positions of hydroxyl and methoxyl groups on the flavonoid nucleus researchgate.net.

When dissolved in methanol (MeOH), this compound displays λmax at 254 nm, 266 nm (shoulder), 300 nm (shoulder), and 352 nm researchgate.net.

Upon addition of sodium methoxide (B1231860) (NaOMe), the λmax shifts to 256 nm, 272 nm, and 355 nm, indicating the presence of a free hydroxyl group at C-7 or C-4' researchgate.net.

With aluminum chloride (AlCl₃), the spectrum shows shifts to 267 nm, 296 nm, 362 nm, and 403 nm, suggesting the presence of ortho-dihydroxyl groups or a hydroxyl group at C-5 researchgate.net.

The addition of sodium acetate (B1210297) (NaOAc) results in λmax at 258 nm, 270 nm, 302 nm, and 356 nm researchgate.net.

The combination of aluminum chloride and hydrochloric acid (AlCl₃/HCl) yields absorption maxima at 270 nm, 298 nm, 358 nm, and 397 nm researchgate.net.

These specific shifts observed with various reagents are critical for pinpointing the exact substitution patterns on the flavonoid rings, confirming the presence and location of hydroxyl and methoxyl groups, and thus aiding in the complete structural elucidation of this compound.

Table 2: UV-Vis Absorption Maxima of this compound (λmax in nm)

| Solvent / Reagent | λmax (nm) | Reference |

| Methanol (MeOH) | 254, 355 | oup.com |

| Methanol (MeOH) | 254, 266 (sh), 300 (sh), 352 | researchgate.net |

| + NaOMe | 256, 272, 355 | researchgate.net |

| + AlCl₃ | 267, 296, 362, 403 | researchgate.net |

| + NaOAc | 258, 270, 302, 356 | researchgate.net |

| + AlCl₃/HCl | 270, 298, 358, 397 | researchgate.net |

Biosynthetic Pathways and Metabolic Studies of Ombuoside

Precursor Involvement in Ombuoside (B190372) Biosynthesis

The synthesis of this compound, like other flavonoids, is deeply rooted in the general phenylpropanoid pathway, which itself is an extension of the shikimic acid pathway.

The shikimic acid pathway is a crucial metabolic route found in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids, including phenylalanine. mdpi.comtuscany-diet.net Animals, lacking this pathway, must obtain these amino acids from their diet. uzh.ch

The initial steps in flavonoid biogenesis begin with precursors derived from this pathway. Phenylalanine, synthesized via the shikimate pathway, serves as the starting point for the phenylpropanoid pathway. mdpi.comtuscany-diet.netbiotech-asia.orgmdpi.comnih.gov In this pathway, phenylalanine undergoes a series of enzymatic conversions:

Phenylalanine ammonia (B1221849) lyase (PAL) deaminates phenylalanine to trans-cinnamic acid. mdpi.comnih.gov

Cinnamic acid 4-hydroxylase (C4H) converts trans-cinnamic acid to p-coumaric acid. mdpi.comnih.gov

4-Coumarate:CoA ligase (4CL) transforms p-coumaric acid into p-coumaroyl-CoA. mdpi.comnih.gov

p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it condenses with three molecules of malonyl-CoA, derived from acetyl-CoA, through the action of chalcone (B49325) synthase (CHS). This condensation yields naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone), which is considered the first flavonoid synthesized by plants and a key intermediate. mdpi.comtuscany-diet.netmdpi.comnih.gov

Table 1: Key Precursors and Enzymes in Early Flavonoid Biosynthesis

| Precursor/Intermediate | Enzyme | Product/Transformation | Reference |

| Phosphoenolpyruvic acid | Shikimate Pathway Enzymes | Shikimic acid | mdpi.comtuscany-diet.net |

| Shikimic acid | Shikimate Pathway Enzymes | Phenylalanine | biotech-asia.orgmdpi.comnih.gov |

| Phenylalanine | Phenylalanine ammonia lyase (PAL) | trans-Cinnamic acid | mdpi.comnih.gov |

| trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid | mdpi.comnih.gov |

| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | mdpi.comnih.gov |

| p-Coumaroyl-CoA + Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone | mdpi.commdpi.comnih.gov |

Following the formation of chalcones, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of chalcones to form flavanones, such as naringenin. mdpi.comtuscany-diet.netbiotech-asia.orgmdpi.com Flavanones serve as central intermediates and branch-point compounds from which various flavonoid subclasses, including flavones and flavonols, are synthesized. tuscany-diet.netmdpi.commdpi.com

The biosynthesis of flavones from flavanones is primarily catalyzed by flavone (B191248) synthase (FNS). There are two main classes of FNS enzymes:

Flavone Synthase I (FNSI) : These are soluble Fe2+/2-oxoglutarate-dependent dioxygenases that directly convert flavanones to flavones. mdpi.comnih.gov

Flavone Synthase II (FNSII) : These are NADPH-dependent cytochrome P450 monooxygenases. Most FNSII enzymes also directly convert flavanones to flavones, followed by O-linked modifications. Some FNSII enzymes, however, form a 2-hydroxylflavanone intermediate, which then serves as a substrate for C-glycosyltransferases, leading to the production of C-linked glucosides (C-glycosyl flavones). koreascience.krresearchgate.net

Flavonoids, including flavones and flavonols, often accumulate in plants in their glycosidic forms, which increases their solubility and stability. biotech-asia.org Glycosylation typically occurs at hydroxyl groups (O-glycosides) or directly on the carbon skeleton (C-glycosides). biotech-asia.orgresearchgate.netresearchgate.netjst.go.jp this compound is specifically identified as a flavonol glycoside. koreamed.orgpolimi.it The biosynthetic pathway for flavanone (B1672756) glycosides involves enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), flavonoid 3′-monooxygenase (F3′M), O-methyltransferase (OMT), flavonoid-7-O-glycosyltransferase (F7G), and various rhamnosyltransferases. researchgate.net

This compound's Influence on Endogenous Metabolic Pathways

Research has explored the impact of this compound on specific endogenous metabolic pathways, particularly its role in modulating dopamine (B1211576) biosynthesis.

Studies have demonstrated that this compound can significantly increase intracellular dopamine levels in PC12 cells, a cell line commonly used as an in vitro model for dopaminergic neurons. koreamed.orgpolimi.itkoreamed.org This effect is observed to be time- and dose-dependent. koreamed.org

For instance, this compound at concentrations of 1, 5, and 10 µM led to a notable increase in intracellular dopamine levels within 1 to 24 hours. koreamed.orgpolimi.itkoreamed.org Furthermore, when combined with L-DOPA, a precursor to dopamine, this compound further enhanced L-DOPA-induced dopamine biosynthesis in these cells. koreamed.orgpolimi.itkoreamed.org The anti-oxidative properties of this compound are suggested to contribute to its mechanism in regulating dopamine biosynthesis in PC12 cells. koreamed.org

Table 2: Effects of this compound on Intracellular Dopamine Levels in PC12 Cells

| This compound Concentration (µM) | Time (h) | Increase in Intracellular Dopamine Levels (Relative to Control, %) | Reference |

| 1, 5, 10 | 1-24 | 122-136% (at 3-24h, P < 0.05) | koreamed.orgkoreamed.org |

| 1, 5, 10 (with L-DOPA) | 24 | Further increased compared to L-DOPA alone | koreamed.orgpolimi.itkoreamed.org |

The mechanism by which this compound modulates dopamine biosynthesis involves the cyclic AMP-response element binding protein (CREB) and tyrosine hydroxylase (TH) system. koreascience.krkoreamed.orgpolimi.itkoreamed.org Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of dopamine, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). koreamed.org Its activity is primarily regulated through the cyclic AMP (cAMP)-cAMP-dependent protein kinase A (PKA)-CREB pathway. koreamed.org

This compound significantly increases the phosphorylation of both TH at Ser40 and CREB at Ser133. koreamed.orgpolimi.itkoreamed.org This phosphorylation effect was observed within 0.5 to 6 hours of treatment with this compound concentrations of 1, 5, and 10 µM. koreamed.orgpolimi.itkoreamed.org Phosphorylation of CREB at Ser133 is crucial for the induced transcription of the TH gene, which plays a role in the long-term regulation of TH and the induction of TH mRNA. koreamed.orgnih.gov These findings collectively indicate that this compound enhances dopamine biosynthesis by modulating the activation of the CREB-TH system in PC12 cells. koreascience.krkoreamed.orgpolimi.itkoreamed.org

Strategies for Enhanced this compound Production

Strategies for enhancing the production of secondary metabolites like this compound often involve optimizing the conditions for their biosynthesis within the producing organisms or employing biotechnological approaches.

General strategies for enhanced flavonoid production include the supplementation of specific precursors or the application of abiotic elicitors. taylorandfrancis.com These methods aim to stimulate the plant's natural biosynthetic machinery to produce higher quantities of the desired compounds.

Plant tissue culture techniques, such as micropropagation, offer a promising avenue for the enhanced and controlled production of plant secondary metabolites. rabobank.comnih.govwikipedia.orgplantcelltechnology.com These in vitro cultivation methods allow for the rapid multiplication of plant cells, tissues, or organs under sterile and controlled nutrient conditions. rabobank.comwikipedia.orgplantcelltechnology.com While specific detailed protocols for enhanced this compound biosynthesis via tissue culture are not extensively reported, the general principles of plant tissue culture can be applied to optimize conditions for its production.

Furthermore, recent research has explored biovalorization techniques, such as the fermentation of plant materials with white rot fungi, as a means to increase the content of certain phenolic compounds, including this compound. For example, fermentation of Astragalus membranaceus var. mongholicus stems by L. sajor-caju has been shown to increase this compound content. mdpi.com

Current methods for obtaining this compound from natural sources, such as Gynostemma pentaphyllum, involve extraction and purification techniques like microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC). oup.comnih.gov These methods focus on efficient isolation from existing plant material, which could be complemented by strategies that increase the initial biosynthetic yield within the plant or cell culture.

Metabolic Engineering Approaches in Plant Systems or Cell Cultures

Metabolic engineering in plant systems and cell cultures represents a powerful strategy for enhancing the production of valuable plant-derived compounds, including secondary metabolites like this compound. This field aims to purposefully modify cellular metabolic, gene regulatory, and signaling processes to achieve desired goals, such as optimized and efficient production of target biomolecules nih.govnptel.ac.in. Plant cell cultures, particularly suspension cultures, are considered feasible platforms for the industrial production of fine chemicals due to their controlled environment, scalability, and independence from geographical and seasonal variations researchgate.netmdpi.compjoes.com.

The application of metabolic engineering to plant secondary metabolite pathways typically involves several key strategies:

Elucidation and Manipulation of Biosynthetic Pathways: A foundational step involves fully understanding the specific biosynthetic pathway of the target compound, identifying the rate-limiting steps, and the enzymes involved mdpi.com. Once identified, genes encoding these enzymes can be overexpressed or silenced to redirect metabolic flux towards the desired product. For instance, the shikimate pathway, which is integral to flavonoid biosynthesis, can be bioengineered to influence the production of aromatic chemicals pjoes.com.

Precursor Feeding: Supplying specific precursors to the cell culture can sometimes bypass regulatory bottlenecks in the endogenous pathway, leading to increased product accumulation.

Elicitation: The use of biotic or abiotic elicitors can induce or enhance the production of secondary metabolites as a defense mechanism in plant cell cultures researchgate.netnih.gov. Elicitors can trigger signaling pathways that activate genes involved in the biosynthesis of target compounds.

Media Optimization: Adjusting the nutrient composition, plant hormones, and other environmental factors in the culture medium can significantly influence cell growth and metabolite production researchgate.net.

Genetic Modification: Modern genetic engineering techniques, including gene transformation and CRISPR-Cas9 genome editing, allow for the introduction of heterologous biosynthetic pathways or the modification of existing ones within plant cells pjoes.comnih.gov. This can involve expressing genes from other organisms or manipulating endogenous genes to enhance enzyme activity or remove competing pathways.

Multi-scale Engineering: A comprehensive approach considers intracellular (e.g., 'omics' data for metabolic modeling), intercellular (addressing culture heterogeneity and aggregates), and extracellular (e.g., media manipulation, co-culture with microorganisms, modulation of shear stress) factors to optimize culture performance and specialized metabolism nih.gov.

While metabolic engineering holds significant promise for the production of plant secondary metabolites, and this compound is a known flavonoid glycoside, detailed research findings specifically on metabolic engineering approaches solely focused on enhancing this compound production in plant systems or cell cultures are not extensively documented in the current literature. General principles and methodologies applied to other flavonoids could theoretically be adapted for this compound, given its classification. The challenge often lies in the complexity of plant secondary metabolism, which involves numerous enzymes, transporters, and regulatory networks, making targeted engineering a complex endeavor.

Pharmacological Mechanisms and Cellular Interactions of Ombuoside in Vitro and in Vivo Non Human Studies

Neuroprotective Mechanisms of Ombuoside (B190372)

This compound exhibits neuroprotective capabilities by interfering with key cellular processes implicated in neuronal damage and death. Its mechanisms of action include the regulation of apoptosis-related proteins, reduction of reactive oxygen species, and stabilization of mitochondrial function.

This compound has been shown to significantly attenuate cisplatin-induced ototoxicity in various auditory cell models, including HEI-OC1 cells, mouse cochlear explants, and zebrafish lateral neuromasts nih.govguidetopharmacology.orgidrblab.net. In HEI-OC1 cells, this compound substantially increased cell survival when co-treated with cisplatin (B142131), with a 30 µmol/L dose demonstrating the most protective effect nih.govhznu.edu.cnlarvol.com. Specifically, the survival rate of HEI-OC1 cells treated with 30 µmol/L cisplatin alone was 52.17% ± 0.3844%, which increased to 84.73% ± 0.3283% when co-treated with this compound nih.gov.

In in vivo and in vitro models, this compound co-treatment in mouse cochlear explants and zebrafish lateral neuromasts rescued the decreased number and deformed morphology of hair cells that resulted from cisplatin exposure nih.govguidetopharmacology.orgidrblab.net. For instance, in cisplatin-treated mouse cochlear explants, the number of hair cells was significantly reduced across the base, middle, and apex regions. This compound co-treatment significantly mitigated this loss, leading to an increased number of hair cells compared to the cisplatin-only group idrblab.net.

Table 1: Effect of this compound on Cisplatin-Induced HEI-OC1 Cell Survival

| Treatment Group | Cell Survival Rate (%) (Mean ± SEM) |

| Cisplatin (30 µmol/L) | 52.17 ± 0.3844 nih.gov |

| Cisplatin + this compound | 84.73 ± 0.3283 nih.gov |

This compound exerts its protective effects against cisplatin-induced ototoxicity by modulating key proteins involved in apoptotic pathways. It significantly reduces the upregulation of pro-apoptotic proteins such as Bax and Bak, which are typically increased after cisplatin treatment nih.govguidetopharmacology.orghznu.edu.cn. Concurrently, this compound reverses the downregulation of the anti-apoptotic protein Bcl-2 nih.govguidetopharmacology.orghznu.edu.cn.

Furthermore, this compound decreases the expression of apoptosis indicator proteins, including cytochrome C and cleaved-caspase-3, which are elevated following cisplatin exposure nih.govguidetopharmacology.orghznu.edu.cnhznu.edu.cn. Immunofluorescence detection showed a significant increase in cleaved caspase-3 positive cells after cisplatin treatment, which was notably reduced upon co-treatment with this compound nih.govhznu.edu.cn. This suggests that this compound inhibits the activation of the mitochondria-mediated apoptotic cascade guidetopharmacology.org.

Cisplatin induces excessive production of reactive oxygen species (ROS), which plays a significant role in its ototoxic effects nih.govguidetopharmacology.orgnih.gov. This compound effectively mitigates this increase in ROS. Studies in HEI-OC1 cells demonstrated that cisplatin treatment led to a significant increase in both intracellular and mitochondrial ROS levels. However, co-treatment with this compound and cisplatin resulted in a significant decrease in these ROS levels, indicating this compound's antioxidant capacity nih.govhznu.edu.cn. This suppression of ROS generation is a crucial aspect of this compound's protective mechanism guidetopharmacology.org.

Mitochondrial damage, characterized by the loss of mitochondrial membrane potential (ΔΨm), is a critical event in cisplatin-induced apoptosis nih.govhznu.edu.cn. This compound has been shown to prevent this depolarization. In HEI-OC1 cells, cisplatin exposure led to a significant reduction in red fluorescence intensity, indicating mitochondrial membrane depolarization. In contrast, co-treatment with this compound alleviated this mitochondrial damage, as evidenced by increased red fluorescence compared to cells treated with cisplatin alone nih.govhznu.edu.cn. These findings suggest that this compound protects auditory cells by stabilizing mitochondrial membrane potential and interfering with the mitochondria-related apoptotic pathway nih.gov.

Beyond ototoxicity, this compound also demonstrates neuroprotective effects against L-DOPA-induced neurotoxicity in PC12 cells. L-DOPA, at concentrations of 100 and 200 µM, significantly reduced PC12 cell viability. This compound, at concentrations of 1, 5, and 10 µM, significantly inhibited these L-DOPA-induced decreases in cell viability fishersci.caciteab.comnih.gov. This protective action highlights this compound's potential as a neuroprotective agent in models of neurodegeneration fishersci.caciteab.com.

L-DOPA-induced neurotoxicity in PC12 cells is associated with the activation of specific signaling pathways, including the sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2) fishersci.caciteab.comnih.gov. This compound effectively counteracts these effects. L-DOPA (100 and 200 µM) induced sustained phosphorylation of ERK1/2 for 6 hours, which was significantly decreased by co-treatments with this compound (1, 5, and 10 µM) fishersci.caciteab.comnih.gov. Similarly, L-DOPA alone significantly increased JNK1/2 phosphorylation, which was partially, but significantly, blocked by this compound at the same concentrations fishersci.caciteab.comnih.gov. These findings indicate that this compound protects against L-DOPA-induced neurotoxicity, in part, by inhibiting the sustained activation of ERK1/2 and JNK1/2 signaling pathways fishersci.caciteab.com.

Table 2: Effect of this compound on L-DOPA-Induced Kinase Phosphorylation in PC12 Cells

| Kinase | L-DOPA Effect (without this compound) | This compound Effect (with L-DOPA) |

| ERK1/2 | Sustained phosphorylation increased fishersci.caciteab.com | Significantly decreased phosphorylation fishersci.caciteab.com |

| JNK1/2 | Significantly increased phosphorylation fishersci.caciteab.com | Partially, but significantly, blocked phosphorylation fishersci.caciteab.com |

Protection Against L-DOPA-Induced Neurotoxicity in PC12 Cells

Modulation of Caspase-3 Expression

Caspase-3, a crucial effector caspase, plays a central role in the execution phase of apoptosis umass.edu. Studies indicate that active caspase-3 expression can be observed in various cellular contexts, both in vitro and in vivo nih.govplos.org. While specific direct research on this compound's modulation of caspase-3 expression is not extensively detailed in the provided snippets, general research on related compounds like quercetin (B1663063) shows it can influence caspase-3 activity with a binding affinity of -7.4 kcal/mol in in silico studies biointerfaceresearch.com. Caspase-3 activation is a complex process, and its expression levels can differentiate between non-irradiated and irradiated cells in in vitro lymphocyte studies, suggesting its sensitivity to cellular stress scielo.br. The presence of caspase-3 in microparticles, derived from both nucleated and anucleated cells, further highlights its involvement in cellular processes beyond classical apoptosis in vivo nih.gov.

Influence on Superoxide (B77818) Dismutase (SOD) Activity

Superoxide Dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby playing a vital role in cellular defense against oxidative stress wikipedia.orgnih.gov. Research on other compounds has shown an increase in SOD activity in gastric mucosa in mice, indicating a potential for modulation of this enzyme lipidmaps.org. While direct studies on this compound's influence on SOD activity are not explicitly detailed, its established antioxidant properties (discussed below) suggest an indirect or direct interaction with the broader antioxidant defense system, of which SOD is a key component. Dysfunctions in SOD1, a copper-dependent enzyme, have been linked to neurodegenerative disorders and cancers, underscoring the importance of its regulation researchgate.net.

Antioxidant Mechanisms of this compound

This compound demonstrates significant antioxidant capabilities through various mechanisms, contributing to its protective effects against oxidative damage.

Role in Cellular Oxidative Stress Modulation

This compound plays a role in modulating cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them nih.govwikipedia.org. Oxidative stress can lead to damage to proteins, lipids, and DNA, contributing to various pathological processes nih.govwikipedia.org. While specific detailed mechanisms of this compound's cellular oxidative stress modulation are not provided, its antioxidant activity implies a contribution to maintaining redox homeostasis within cells nih.govmdpi.com. Antioxidants, including those found in natural products, are crucial in preventing an uncontrolled increase in ROS and supporting cellular defense systems nih.govnih.gov.

Antimicrobial Activity Profile

This compound has demonstrated antimicrobial properties, particularly against certain bacterial strains.

Activity Against Gram-Positive Bacterial Strains (Corynebacterium diphtheria, Staphylococcus aureus)

This compound has been investigated for its antimicrobial activity, showing moderate efficacy against several bacterial strains, including the Gram-positive bacteria Corynebacterium diphtheriae and Staphylococcus aureus nih.govtargetmol.comresearchgate.netresearchgate.netrcaap.ptchemfaces.cn. Corynebacterium diphtheriae is an aerobic, Gram-positive bacillus responsible for diphtheria, a disease that can manifest as a respiratory infection cdc.govmicrobiologyresearch.orgpasteur.fr. Staphylococcus aureus is another significant Gram-positive bacterium, frequently implicated in various infections uni-freiburg.deuni-freiburg.deresearchgate.netoup.com.

Studies using the agar (B569324) diffusion method have shown that this compound, along with its aglycone ombuine, exhibited moderate activity against Corynebacterium diphtheriae and Staphylococcus aureus nih.govresearchgate.netresearchgate.net. This activity suggests that this compound could potentially interfere with the growth or viability of these pathogenic bacteria. The presence of free hydroxyl groups, either alcoholic or phenolic, has been highlighted as an important chemical feature for the expression of flavonol antimicrobial activity, which is relevant to this compound's structure nih.govresearchgate.netresearchgate.net.

Antimicrobial Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Activity Level (Agar Diffusion Method) | Reference |

| Corynebacterium diphtheriae | Moderate | nih.govresearchgate.netresearchgate.net |

| Staphylococcus aureus | Moderate | nih.govresearchgate.netresearchgate.net |

Activity Against Gram-Negative Bacterial Strains (Escherichia coli)

Research has demonstrated that this compound exhibits moderate antimicrobial activity against the Gram-negative bacterium Escherichia coli. Studies utilizing the agar diffusion method showed that this compound effectively inhibited the growth of E. coli nih.govresearchgate.netresearchgate.net. In contrast, synthetic derivatives such as octa-acetylthis compound and retusine (B1680560) displayed significantly reduced or no activity against Gram-negative bacteria, including E. coli, highlighting the importance of specific structural features for antimicrobial efficacy nih.govresearchgate.netresearchgate.net.

| Compound | Activity Against Escherichia coli | Method | Reference |

|---|---|---|---|

| This compound | Moderate activity | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

| Octa-acetylthis compound | Inactive | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

| Retusine | Inactive | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

Antifungal Activity Against Yeast (Candida albicans)

Beyond its antibacterial effects, this compound has also shown antifungal properties. Investigations revealed that this compound possesses moderate activity against the yeast Candida albicans, as determined by the agar diffusion method nih.govresearchgate.netresearchgate.net. Similar to its antibacterial profile, derivatives like octa-acetylthis compound and retusine were found to be inactive against Candida albicans, further emphasizing the specific structural requirements for its antifungal action nih.govresearchgate.netresearchgate.net. This compound is recognized for its general antifungal activity chemfaces.cntargetmol.cn.

| Compound | Activity Against Candida albicans | Method | Reference |

|---|---|---|---|

| This compound | Moderate activity | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

| Octa-acetylthis compound | Inactive | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

| Retusine | Inactive | Agar diffusion method | nih.govresearchgate.netresearchgate.net |

Structure-Activity Relationships in Antimicrobial Efficacy (e.g., importance of free hydroxyl groups)

The antimicrobial efficacy of this compound is closely linked to its chemical structure, particularly the presence of free hydroxyl groups. Studies indicate that both alcoholic and phenolic free hydroxyl groups are crucial for the expression of its flavonol antimicrobial activity nih.govresearchgate.netresearchgate.net. This is supported by the observation that ombuine, the aglycone of this compound, which retains these free hydroxyl groups, also exhibited moderate antimicrobial activity comparable to this compound nih.govresearchgate.netresearchgate.net. Conversely, octa-acetylthis compound, a derivative where hydroxyl groups are acetylated, demonstrated significantly reduced or no activity against Gram-negative bacteria and Candida albicans, underscoring the vital role of unblocked hydroxyl functionalities nih.govresearchgate.netresearchgate.net. General structure-activity relationship (SAR) studies for flavonoids suggest that the hydroxyl group at position 3 in ring C is significant for antibacterial properties, while the introduction of methoxy (B1213986) groups can generally diminish antibacterial activity. Conversely, hydroxylation at positions C5, C7, C3', and C4' has been reported to enhance bacterial inhibition nih.gov.

Anti-inflammatory Potential

This compound has been identified as a compound with potential anti-inflammatory properties, with investigations exploring its role in modulating inflammatory responses nih.gov.

Synthetic Derivatives and Structure Activity Relationship Sar Studies of Ombuoside

Design and Synthesis of Ombuoside (B190372) Analogues

The generation of this compound derivatives involves standard organic synthesis techniques aimed at modifying the core flavonoid structure. These modifications primarily target the hydroxyl groups of the parent molecule, altering properties such as polarity, steric hindrance, and hydrogen-bonding capacity.

Octa-acetylthis compound: This derivative is synthesized through the acetylation of this compound. This process typically involves treating this compound with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction substitutes the eight free hydroxyl (-OH) groups on the sugar moiety (rutinose) and the flavonoid backbone with acetyl (-COCH₃) groups. This transformation significantly increases the lipophilicity of the molecule.

Ombuine: Ombuine is the aglycone of this compound, meaning it is the flavonoid part of the molecule without the attached sugar (rutinose). The synthesis of ombuine from this compound is achieved through acid hydrolysis. By treating this compound with a dilute acid (e.g., hydrochloric acid or sulfuric acid) and heating, the glycosidic bond linking the rutinose to the flavonoid structure is cleaved, yielding the aglycone ombuine and the disaccharide.

Retusine (B1680560): Retusine is a tetramethylated flavonol. Its synthesis from a quercetin-like precursor, the core of this compound, involves methylation reactions. Specific methylating agents are used to add methyl (-CH₃) groups to the hydroxyl positions on the flavonoid's A and B rings. Retusine is specifically 3,7,3',4'-tetramethoxy-5-hydroxyflavone.

Comparative Biological Activity of this compound Derivatives

The biological activities of this compound and its synthetic derivatives have been evaluated, particularly focusing on their antimicrobial properties. Comparative studies have revealed significant differences in efficacy, providing insights into the structural requirements for activity.

A key study investigated the antimicrobial activity of this compound, octa-acetylthis compound, ombuine, and retusine against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The results indicated that both this compound and its aglycone, ombuine, exhibited moderate activity against Corynebacterium diphtheria, Staphylococcus aureus, Escherichia coli, and Candida albicans. In contrast, octa-acetylthis compound and retusine demonstrated a lesser degree of activity, which was confined to the Gram-positive bacteria C. diphtheria and S. aureus. These derivatives were found to be inactive against Gram-negative bacteria and C. albicans. nih.gov

Comparative Antimicrobial Activity of this compound and Its Derivatives

| Compound | Gram-Positive Bacteria (e.g., S. aureus, C. diphtheria) | Gram-Negative Bacteria (e.g., E. coli) | Yeast (e.g., C. albicans) |

|---|---|---|---|

| This compound | Moderate Activity | Moderate Activity | Moderate Activity |

| Ombuine | Moderate Activity | Moderate Activity | Moderate Activity |

| Octa-acetylthis compound | Low Activity | Inactive | Inactive |

| Retusine | Low Activity | Inactive | Inactive |

Elucidation of Structural Determinants for Specific Pharmacological Effects

The comparative biological data provides a foundation for understanding the structure-activity relationships of this compound and its analogues. The key structural features influencing antimicrobial activity appear to be the presence and availability of free hydroxyl groups.

The moderate activity of both this compound (a glycoside) and ombuine (its aglycone) against a broad spectrum of microbes suggests that the core flavonoid structure with free hydroxyl groups is important for its antimicrobial action. nih.gov The sugar moiety in this compound does not appear to inhibit this activity and may influence its solubility and transport.

The significantly reduced activity of octa-acetylthis compound highlights the critical role of the hydroxyl groups. The acetylation of these groups masks their ability to donate hydrogen bonds and potentially chelate metal ions, which are often proposed mechanisms for the antimicrobial action of flavonoids. This suggests that the free hydroxyls, either on the flavonoid rings or the sugar, are essential for effective interaction with microbial targets. nih.gov

Future Directions in Ombuoside Academic Research

Advancements in Sustainable Isolation and Production Methodologies

Current isolation methods for Ombuoside (B190372) from natural sources, such as Stevia triflora and Polygala inexpectata, often involve techniques like microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC). guidetopharmacology.orguni.lunih.gov While effective, these methods can be resource-intensive, consuming significant amounts of organic solvents and yielding relatively low recovery rates, which raises concerns about sustainability. guidetopharmacology.org

Future directions in this area will prioritize the development of more sustainable and efficient methodologies. This includes:

Optimization of Green Extraction Techniques: Research will focus on refining existing methods or exploring novel green extraction technologies that minimize solvent usage, energy consumption, and waste generation. This could involve supercritical fluid extraction, enzyme-assisted extraction, or pressurized liquid extraction, aiming for higher yields and purities.

Biotechnological Production: A significant shift is anticipated towards biotechnological approaches for this compound production. Harnessing microorganisms (e.g., engineered bacteria or yeast) or plant cell cultures for biosynthesis offers a promising avenue for sustainable and scalable production, reducing reliance on direct plant extraction. guidetopharmacology.org This involves identifying and engineering the biosynthetic pathways of this compound or its precursors in suitable microbial hosts.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound has demonstrated antioxidant, free radical scavenging, and antimicrobial properties, and in silico studies suggest anti-inflammatory potential through inhibition of myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS), a comprehensive understanding of its molecular mechanisms remains an active area for future investigation. guidetopharmacology.orguni.lunih.govnih.govfishersci.at

Key research avenues include:

Validation of In Silico Findings: Rigorous in vitro and in vivo experimental validation of predicted molecular targets, such as MPO and iNOS, is crucial. This would involve enzyme activity assays, reporter gene assays, and cellular inflammation models.

Identification of Specific Molecular Targets and Pathways: Beyond initial predictions, future studies will aim to precisely identify the direct protein targets (e.g., receptors, enzymes, transcription factors) that this compound interacts with. This could employ techniques like affinity chromatography, target deconvolution strategies, and quantitative proteomics.

Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by this compound is essential for a complete mechanistic picture. This includes studying its effects on key cellular processes such as oxidative stress response pathways (e.g., Nrf2 pathway), inflammatory cascades (e.g., NF-κB pathway), and microbial virulence factors.

Structure-Activity Relationship (SAR) at the Molecular Level: Detailed SAR studies, correlating specific structural features of this compound with its observed biological activities and molecular interactions, will inform rational design of optimized derivatives.

Exploration of Novel this compound Derivatives and Chemoenzymatic Synthesis

The exploration of novel derivatives is a common strategy in natural product research to enhance bioactivity, improve pharmacokinetic properties, or reduce potential side effects. Chemoenzymatic synthesis, which combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offers a powerful tool for creating such derivatives. outbreak.infofishersci.finih.govnih.govresearchgate.net

Future research will focus on:

Rational Design of Derivatives: Based on emerging SAR data, novel this compound derivatives will be rationally designed to improve target specificity, potency, solubility, or stability. Modifications could include alterations to the glycosyl moiety, methylation patterns, or the introduction of other functional groups.

Chemoenzymatic Synthesis Strategies: Developing efficient chemoenzymatic routes for the synthesis of these novel derivatives will be a priority. This involves identifying and utilizing specific enzymes (e.g., glycosyltransferases, methyltransferases, acyltransferases) that can perform selective modifications on the this compound scaffold. outbreak.infofishersci.fi

Combinatorial Biosynthesis: Leveraging synthetic biology and metabolic engineering, researchers could explore combinatorial biosynthesis approaches to generate libraries of this compound analogs by introducing genes encoding enzymes from different natural product pathways into production hosts.

Enzymatic Glycosylation and Deglycosylation: Given this compound's glycosidic nature, enzymatic manipulation of its sugar moieties could lead to derivatives with altered biological profiles.

Integration of Omics Technologies (e.g., Metabolomics, Functional Genomics) in this compound Studies

The integration of various 'omics' technologies provides a holistic understanding of biological systems and is increasingly vital for elucidating the complex effects of bioactive compounds. fishersci.cawikipedia.orgwikidata.orgfishersci.cawikipedia.org Metabolomics, in particular, offers a direct readout of cellular physiological states, while functional genomics provides insights into gene function and regulation. fishersci.caflybase.org

Future directions include:

Metabolomics Profiling: Applying advanced metabolomics techniques (e.g., UPLC-HRMS-MS profiling) to comprehensively analyze the metabolic changes induced by this compound in biological systems (cells, tissues, or organisms). hznu.edu.cn This will help identify metabolic pathways affected by this compound and reveal its impact on cellular energy, signaling, and biosynthesis.

Functional Genomics Approaches: Utilizing functional genomics tools, such as RNA sequencing (RNA-Seq) for transcriptomics and CRISPR-Cas9 for gene perturbation, to identify genes and pathways whose expression or function is modulated by this compound treatment. This can reveal novel therapeutic targets or biomarkers.

Proteomics and Lipidomics Integration: Expanding studies to include proteomics (large-scale protein analysis) and lipidomics (lipid profiling) will provide a multi-layered view of this compound's effects, from gene expression to protein function and lipid metabolism. fishersci.cawikipedia.orgwikidata.org

Multi-Omics Data Integration and Network Analysis: Developing sophisticated computational frameworks to integrate and analyze data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics) will be crucial. This will enable the construction of comprehensive biological networks, revealing intricate interactions and regulatory mechanisms underlying this compound's activities. wikipedia.orgwikidata.orgwikipedia.orgflybase.org

Application of Computational and Systems Biology Approaches for Predictive Modeling

Computational and systems biology are indispensable for analyzing complex biological data, building predictive models, and guiding experimental design in natural product research. wikidata.orgwikipedia.orgwikidata.orgfishersci.comfishersci.caflybase.org These approaches can accelerate the understanding of this compound's behavior and potential applications.

Future applications will involve:

Advanced Molecular Docking and Dynamics Simulations: Moving beyond initial in silico binding predictions, future research will employ more advanced molecular docking and molecular dynamics simulations to precisely characterize this compound's interactions with its targets, including conformational changes and binding affinities.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing computational models to predict this compound's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its pharmacodynamic effects over time. This will aid in predicting bioavailability and optimizing delivery strategies.

Network-Based Predictive Modeling: Constructing and simulating comprehensive biological networks affected by this compound, incorporating multi-omics data. These models can predict emergent behaviors, identify critical nodes or pathways, and suggest potential synergistic effects with other compounds. wikidata.orgwikipedia.orgwikidata.org

Machine Learning and Artificial Intelligence (AI) in Drug Discovery: Applying AI and machine learning algorithms to large datasets (including chemical structures, biological activities, and omics data) to predict novel this compound derivatives with enhanced properties, identify new therapeutic indications, or optimize synthesis routes. wikidata.orgfishersci.comfishersci.ca

Virtual Screening and Lead Optimization: Utilizing computational methods for high-throughput virtual screening of chemical libraries to identify new scaffolds with similar bioactivity to this compound or to optimize existing this compound derivatives for improved efficacy and specificity.

Compound Names and PubChem CIDs

Q & A

Q. What standardized methodologies are recommended for isolating and purifying Ombuoside from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as HPLC or column chromatography with silica gel . Validation of purity requires NMR spectroscopy and mass spectrometry, with comparisons to reference standards from peer-reviewed spectral databases. Ensure protocols align with reproducibility guidelines, including detailed solvent ratios, temperature controls, and column pressure settings .

Q. How can researchers design preliminary assays to evaluate this compound’s antioxidant activity in vitro?

Use established assays like DPPH radical scavenging or FRAP, ensuring strict control of pH, temperature, and incubation times. Include positive controls (e.g., ascorbic acid) and triplicate measurements to account for intra-assay variability. Normalize results to this compound concentration and report IC50 values with confidence intervals .

Q. What criteria define a robust literature review for contextualizing this compound’s biological relevance?

A systematic review should prioritize peer-reviewed studies indexed in PubMed/Scopus, focusing on keywords like "this compound," "phytochemical analysis," and "bioactivity." Use PRISMA frameworks to screen for bias, exclude non-reproducible methods, and map gaps (e.g., understudied mechanisms like NF-κB inhibition) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across in vivo models?

Contradictory data (e.g., varying IC50 values in cancer cell lines) may stem from differences in model organisms, dosing regimens, or metabolite bioavailability. Conduct meta-analyses using tools like RevMan to pool data, followed by subgroup analyses to identify confounding variables (e.g., strain-specific metabolic pathways). Validate findings via orthogonal assays (e.g., RNA-seq to corroborate protein-level effects) .

Q. What experimental strategies optimize this compound’s stability in pharmacokinetic studies?

Address instability via prodrug synthesis (e.g., acylated derivatives) or nanoencapsulation (liposomes/PEGylated nanoparticles). Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models, with validation through stability-indicating HPLC methods under simulated physiological conditions (pH 7.4, 37°C) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in neurodegenerative models?

Integrate transcriptomics (RNA-seq of treated neuronal cells), metabolomics (LC-MS-based profiling), and network pharmacology to identify target pathways (e.g., autophagy modulation). Validate hypotheses via CRISPR-Cas9 knockouts of predicted targets (e.g., mTOR or AMPK) in iPSC-derived neurons .

Methodological Challenges and Solutions

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate LD50/LC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring power analysis (G*Power software) to determine sample sizes a priori. Report effect sizes and confidence intervals to avoid Type I/II errors .

Q. How can researchers address heterogeneity in this compound’s reported solubility across solvents?

Characterize solubility using shake-flask methods with HPLC quantification, testing solvents like DMSO, PBS, and simulated gastric fluid. Apply Hansen solubility parameters to predict optimal co-solvents (e.g., cyclodextrins) and validate with molecular docking simulations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound’s preclinical testing?

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and explicit exclusion criteria. Obtain institutional ethics approval (IACUC) and deposit raw data in repositories like Figshare to enhance transparency .

Q. How can researchers enhance reproducibility when reporting this compound’s spectral data?

Publish full NMR assignments (δ values, coupling constants) and HR-MS spectra in supplementary materials. Cross-validate with computational tools (e.g., ACD/Labs or MNova) and cite reference compounds from authoritative databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.